2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and a tert-butylphenyl group attached to the triazole ring
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-17(2,3)14-9-7-13(8-10-14)12-20-16(21)19-11-5-4-6-15(19)18-20/h7-10H,4-6,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBIUMJRKZPYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)N3CCCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzyl chloride with 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butylphenyl group.
Scientific Research Applications
2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of synaptosomal uptake of neurotransmitters, making it a candidate for the development of antidepressant drugs.
Antimicrobial Activity: Studies have demonstrated its efficacy against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Materials Science: The unique structure of the compound makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. For instance, as an inhibitor of synaptosomal uptake of neurotransmitters, the compound binds to transporter proteins, preventing the reuptake of neurotransmitters like serotonin, thereby increasing their availability in the synaptic cleft . This action can lead to enhanced neurotransmission and potential antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits anticancer properties and kinase inhibition.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shows diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its specific structural features, such as the tert-butylphenyl group, which imparts unique physicochemical properties and biological activities. Its potential as a neurotransmitter uptake inhibitor further distinguishes it from other similar compounds .
Biological Activity
The compound 2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a novel derivative of the triazolopyridine class and has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 286.34 g/mol. The structure features a triazole ring fused with a pyridine moiety and a tert-butylphenyl side chain.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazolo[4,3-a]pyridine show significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi .
- Antiviral Activity : In vitro studies indicate that triazolo derivatives can inhibit viral replication. The SAR studies suggest that modifications to the phenyl group can enhance antiviral potency .
- Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines. The presence of the triazole ring is critical for its interaction with biological targets involved in cancer progression .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
-
Substituents on the Phenyl Ring : The position and nature of substituents on the phenyl ring significantly affect the compound's activity. For instance:
- tert-butyl Group : Enhances lipophilicity and may improve membrane permeability.
- Electron-Withdrawing Groups : Can increase biological activity by stabilizing reactive intermediates.
- Triazole and Pyridine Fusion : The fused triazole-pyridine structure is essential for binding to biological targets such as enzymes or receptors involved in disease processes.
Case Studies
- Antimicrobial Efficacy : In a study assessing various triazolopyridine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antiviral Screening : A recent investigation into antiviral agents revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against influenza virus strains .
Q & A
Q. What are the standard synthetic routes for preparing 2-[(4-tert-butylphenyl)methyl]triazolo[4,3-a]pyridin-3-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. For example:
- Step 1 : Condensation of 4-tert-butylbenzylhydrazine with a pyridinone derivative (e.g., 2-chloropyridin-3-one) in ethanol under acidic conditions (acetic acid) to form a hydrazone intermediate .
- Step 2 : Cyclization using sodium hypochlorite (NaOCl) or iodine to form the triazolo ring. Reaction conditions (e.g., solvent, temperature) significantly impact yield and purity .
- Key intermediates : Hydrazones and pyridinone precursors are critical. Purity is confirmed via TLC and NMR .
Q. Which spectroscopic methods are most effective for characterizing the core structure and substituents of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm for 9H singlet) .
- FTIR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C21H28N4O: 363.2156) .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and confirms ring fusion .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during triazolo[4,3-a]pyridine synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require post-reaction purification. Ethanol/water mixtures reduce side products .
- Catalysis : Lewis acids (e.g., ZnCl2) or iodine accelerate cyclization. For example, iodine in DMF at 80°C increases yield by 20% compared to room temperature .
- By-product Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in condensation steps. Monitor intermediates via TLC (eluent: dichloromethane/methanol 9:1) .
Q. What strategies resolve contradictory data in biological activity studies of triazolo-pyridinones?
- Methodological Answer :
- Comparative SAR Analysis : Test derivatives with systematic substituent variations (e.g., tert-butyl vs. trifluoromethyl) to isolate electronic/steric effects .
- Target Validation : Use CRISPR-edited cell lines to confirm target specificity. For example, if a compound shows inconsistent kinase inhibition, validate using kinase-dead mutants .
- Meta-analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) to identify outliers caused by assay conditions (e.g., pH, serum content) .
Q. How do substituents on the triazolo-pyridinone scaffold influence binding affinity, and what computational methods support these analyses?
- Methodological Answer :
- QSAR Modeling : Use Gaussian or Schrödinger Suite to calculate steric/electronic parameters (e.g., logP, polar surface area). The tert-butyl group enhances hydrophobicity, improving membrane permeability .
- Docking Studies : AutoDock Vina or Glide predicts binding modes. For example, bulky substituents at the 4-position may clash with ATP-binding pockets in kinase targets .
- MD Simulations : GROMACS simulations (100 ns) assess dynamic interactions, such as hydrogen bonding between the pyridinone carbonyl and catalytic lysine residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for triazolo-pyridinones?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions using identical reagents (e.g., anhydrous solvents, same NaOCl batch). Yield variations >10% suggest protocol inconsistencies .
- By-product Profiling : Use LC-MS to identify impurities (e.g., over-oxidized triazoles or uncyclized hydrazones). Adjust stoichiometry (e.g., 1.2 eq. NaOCl) to suppress side reactions .
- Environmental Controls : Humidity and oxygen levels during cyclization (e.g., inert atmosphere) significantly impact outcomes. Use gloveboxes for moisture-sensitive steps .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen) with recombinant kinases (e.g., JAK2, EGFR) at 1–10 µM compound concentrations .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and vehicle controls .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Tert-butyl groups may reduce CYP-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
